

Gleptoferron: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	Gleptoferron
CAS No.:	57680-55-4
Cat. No.:	B1228327

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Abstract

Gleptoferron is a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid, utilized primarily in veterinary medicine for the prevention and treatment of iron deficiency anemia in neonatal piglets.[1][2][3] This technical guide provides an in-depth overview of **Gleptoferron**, including its chemical and physical properties, detailed experimental protocols for its synthesis and comparative efficacy studies, and a summary of key quantitative data. The document also illustrates the physiological pathways influenced by **Gleptoferron** administration through detailed diagrams.

Core Compound Information

Gleptoferron is identified by the CAS Number 57680-55-4.[4][5][6][7][8] The molecular formula is often cited as C₁₃H₂₅FeO₁₅, though it is important to note that this represents a simplified structure of a complex colloidal solution.[4][5][6][7] More accurately, it is a sterile aqueous colloidal solution of β-ferric oxyhydroxide (β-FeOOH) complexed with dextran glucoheptonic acid.[2][9]

Table 1: Chemical and Physical Properties of **Gleptoferron**

Property	Value/Description
CAS Number	57680-55-4[4][5][6][7][8]
Molecular Formula	C13H25FeO15 (simplified)[4][5][6][7]
Description	A macromolecular complex of β -ferric oxyhydroxide and dextran glucoheptonic acid in a dark brown, slightly viscous, sterile aqueous colloidal solution.[1][2][9][10]
Use	Prevention and treatment of iron deficiency anemia in piglets.[1][2][3]

Experimental Protocols

Synthesis of Gleptoferron

The following protocol is based on the methodologies described in patent literature for the synthesis of ferric hydroxide dextran heptonic acid complexes.

Objective: To synthesize a stable, aqueous colloidal solution of **Gleptoferron**.

Materials:

- Ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Dextran heptonic acid (average molecular weight ~5,000)
- Sodium carbonate (Na_2CO_3)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethanol
- Distilled water

Procedure:

- Preparation of Dextran Heptonic Acid Solution: Dissolve 16 grams of dextran heptonic acid in 100 ml of distilled water.
- Preparation of Ferric Chloride Solution: Dissolve 46.4 grams of ferric chloride hexahydrate in 160 ml of distilled water.
- Reaction Mixture: Slowly add a solution of 24 grams of sodium carbonate in 100 ml of water to the ferric chloride solution over a period of 15 minutes with continuous stirring.
- Complexation: Add the dextran heptonic acid solution to the ferric chloride-sodium carbonate mixture over a period of 15 minutes.
- pH Adjustment: Carefully adjust the pH of the resulting solution to 4.3 by adding a 16% aqueous sodium carbonate solution.
- Precipitation: Precipitate the ferric hydroxide dextran heptonic acid complex by adding ethanol.
- Washing: Wash the precipitate twice with a 60% aqueous ethanol solution.
- Redissolution and Final pH Adjustment: Redissolve the precipitate in 100 ml of distilled water. Heat the solution to 70-80°C and adjust the pH to 6.0 by adding an aqueous sodium hydroxide solution.
- Purification (Optional): The solution can be further purified by dialysis against distilled water.
- Sterilization: The final solution is filled into ampoules and autoclaved at 10 lbs. per sq. in. for 30 minutes.

Comparative Efficacy Study in Piglets

The following protocol is a synthesized methodology based on several comparative studies of **Gleptoferron** and iron dextran.

Objective: To compare the efficacy of **Gleptoferron** and iron dextran in preventing iron deficiency anemia in suckling piglets.

Experimental Design:

- Animals: Neonatal piglets (24-48 hours old) from multiple litters.
- Grouping: Within each litter, piglets are randomly allocated to one of three treatment groups to minimize litter-specific variability:
 - Group 1: Control (no iron injection)
 - Group 2: Iron Dextran (200 mg of elemental iron per piglet)
 - Group 3: **Gleptoferron** (200 mg of elemental iron per piglet)
- Administration: A single intramuscular injection is administered into the hind limb.

Methodology:

- Baseline Sampling (Day 0): Prior to treatment, collect blood samples from all piglets to establish baseline hematological and serum biochemical values.
- Treatment Administration (Day 0): Administer the assigned treatment to each piglet according to their group.
- Post-Treatment Sampling: Collect blood samples at predetermined intervals, for example, on days 10, 21 (weaning age), and 50 post-treatment.
- Analytical Procedures:
 - Hematological Analysis: Determine Red Blood Cell (RBC) count, Hematocrit (HCT), and Hemoglobin (HGB) concentration using an automated hematology analyzer.
 - Serum Biochemical Analysis:
 - Determine Serum Iron (SI) and Total Iron-Binding Capacity (TIBC) using a colorimetric method on a chemistry analyzer.
 - Calculate Transferrin Saturation (TSAT) using the formula: $TSAT (\%) = (SI / TIBC) \times 100$.

- Measure Serum Ferritin (Fr) concentration using an appropriate immunoassay.
- Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of the different treatments over time.

Quantitative Data Summary

The following tables summarize the key quantitative findings from pharmacokinetic and comparative efficacy studies of **Gleptoferron**.

Table 2: Pharmacokinetic Parameters of **Gleptoferron** in Suckling Piglets

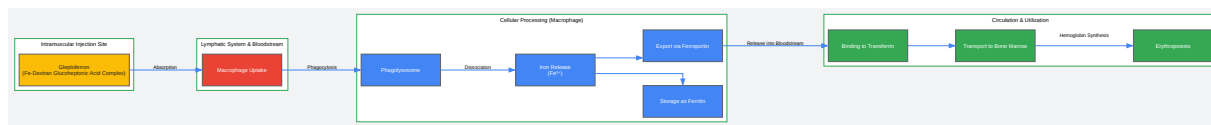
Parameter	Description	Reported Value
C _{max}	Maximum serum concentration of iron	Higher with Gleptoferron compared to iron dextran.[8]
T _{max}	Time to reach maximum serum concentration	-
T _{1/2}	Half-life	-
AUC	Area under the curve (extent of absorption)	Higher with Gleptoferron compared to iron dextran.[8]

Table 3: Comparative Hematological and Serum Biochemical Parameters in Piglets

Parameter	Gleptoferron Group	Iron Dextran Group	Control Group
Hemoglobin (HGB)	Significantly higher than control; some studies show higher levels than iron dextran.	Significantly higher than control.	Lower levels, indicative of anemia.
Hematocrit (HCT)	Significantly higher than control.	Significantly higher than control.	Lower levels.
Red Blood Cell Count (RBC)	Significantly higher than control.	Significantly higher than control.	Lower levels.
Serum Iron (SI)	Significantly higher than control; some studies show higher levels than iron dextran.	Significantly higher than control.	Lower levels.
Total Iron-Binding Capacity (TIBC)	Significantly lower than control.	Significantly lower than control.	Higher levels.
Transferrin Saturation (TSAT)	Significantly higher than control; reported to be more favorable than iron dextran.[5]	Significantly higher than control.	Lower levels.
Serum Ferritin (Fr)	Rapid increase after administration.	Increase observed.	Lower levels.

Signaling Pathways and Experimental Workflows Biorelease and Cellular Processing of Iron from Gleptoferron

The following diagram illustrates the pathway of iron from **Gleptoferron** after intramuscular injection to its eventual utilization in the body.

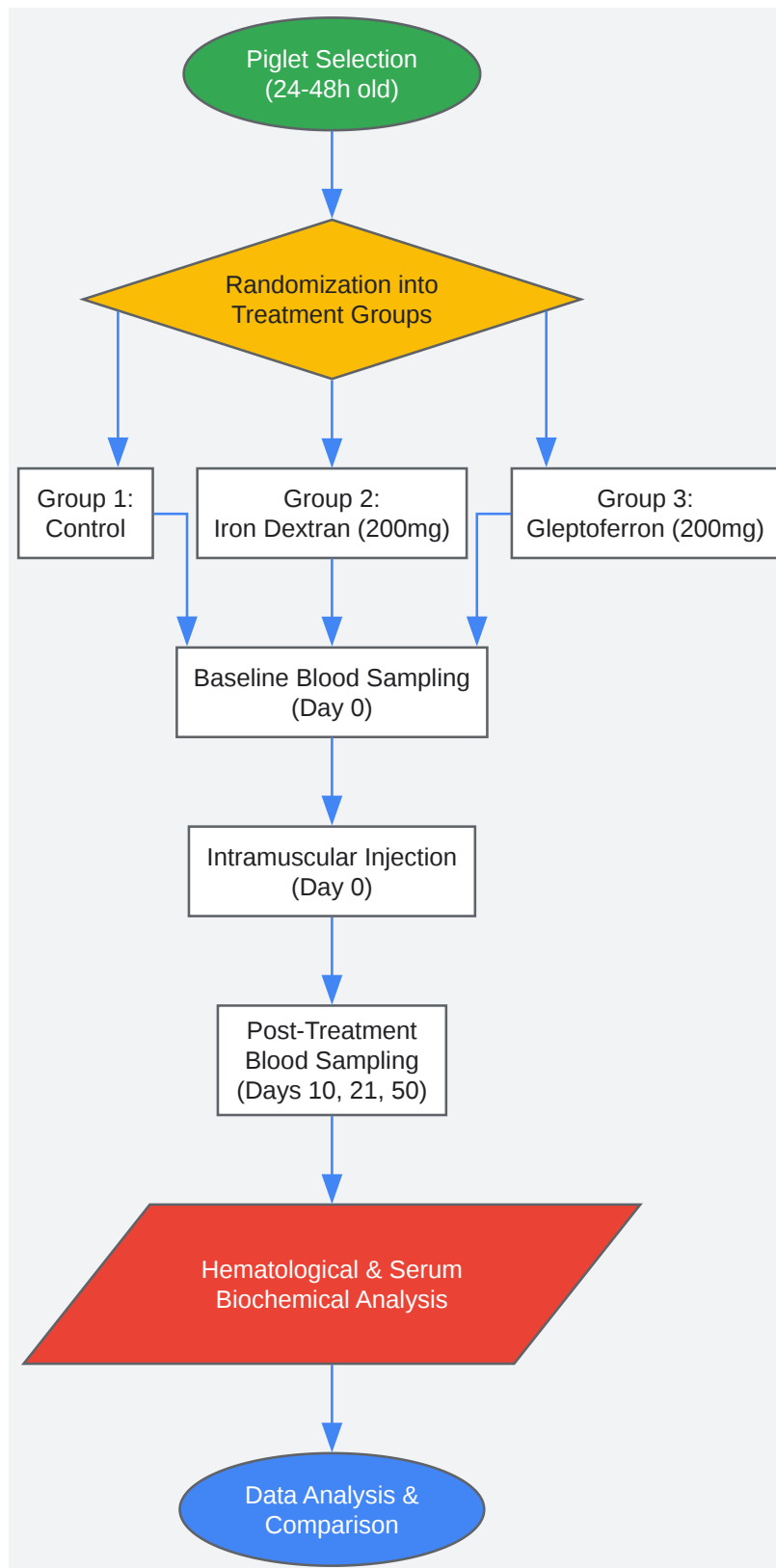


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Caption: Biorelease and cellular processing of iron from **Gleptoferron**.

Experimental Workflow for Comparative Efficacy Study

The diagram below outlines the key steps in a typical experimental workflow for comparing the efficacy of **Gleptoferron** and iron dextran in piglets.



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Caption: Experimental workflow for a comparative efficacy study.

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